![molecular formula C18H15F3N2O2 B1672887 Flumizole CAS No. 36740-73-5](/img/structure/B1672887.png)
Flumizole
描述
氟米唑是一种非甾体类抗炎药 (NSAID),以其强大的抗炎特性而闻名。 它的作用机制是抑制环氧合酶 (COX) 酶,该酶在炎症过程中起着至关重要的作用 。 氟米唑的化学结构的特点是在咪唑环上连接一个三氟甲基和两个甲氧基苯基 .
准备方法
合成路线和反应条件: 氟米唑通过多步合成过程合成,涉及咪唑环的形成和随后的取代反应。关键步骤包括:
工业生产方法: 氟米唑的工业生产涉及将上述合成路线进行放大。 该工艺经过优化以确保高纯度和高产率,通常涉及连续流动反应器和先进的纯化技术,如结晶和色谱法 .
反应类型:
氧化: 氟米唑可以发生氧化反应,特别是在甲氧基苯基上,导致形成醌类。
还原: 咪唑环可以在特定条件下还原,尽管这种情况不太常见。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢化锂铝等还原剂。
取代: 通常使用氢化钠等强碱和二甲亚砜等溶剂.
主要产物:
氧化: 醌类和其他氧化衍生物。
还原: 还原的咪唑衍生物。
取代: 各种取代的咪唑化合物.
科学研究应用
Pharmacological Properties
Flumizole is primarily recognized for its anti-inflammatory and analgesic effects. Studies indicate that it exhibits a significantly higher inhibitory activity against cyclooxygenase enzymes compared to traditional NSAIDs like indomethacin. This enhanced efficacy has been documented in various animal models, particularly in rat foot edema and prostaglandin synthetase tests, where this compound demonstrated severalfold greater potency than indomethacin .
Formulation and Bioavailability
This compound's bioavailability is influenced by its solubility. Initial formulations showed poor absorption due to its low water solubility. To address this issue, researchers developed a solid dispersion of this compound combined with polyethylene glycol 6000, which significantly improved its dissolution rate in simulated gastric fluid. This formulation was shown to enhance absorption in both canine models and human volunteers .
Clinical Applications
This compound's potential applications extend to various clinical settings:
- Rheumatoid Arthritis : Due to its anti-inflammatory properties, this compound may be beneficial in managing rheumatoid arthritis symptoms by alleviating joint pain and swelling.
- Cancer Therapy : Emerging research suggests that this compound could play a role in cancer treatment protocols, particularly as part of combination therapies targeting inflammatory pathways associated with tumor progression .
- Pain Management : Its analgesic effects position this compound as a candidate for pain relief in postoperative settings or chronic pain conditions.
Case Study 1: Efficacy in Animal Models
A study evaluated this compound's effectiveness in reducing inflammation in rat models. The results indicated that this compound not only reduced edema but also showed promise in modulating inflammatory markers such as cytokines and nitric oxide levels .
Case Study 2: Formulation Development
Research into the formulation of this compound highlighted the importance of solubility in enhancing bioavailability. The development of solid dispersions led to improved pharmacokinetic profiles, which were validated through clinical trials demonstrating rapid absorption rates and effective plasma concentration levels .
Comparative Analysis of this compound with Other NSAIDs
Property | This compound | Indomethacin | Ibuprofen |
---|---|---|---|
COX Inhibition | High | Moderate | Low |
Solubility | Low (improved with PEG) | Moderate | High |
Bioavailability | Enhanced with formulation | Moderate | High |
Clinical Use | Anti-inflammatory, analgesic | Anti-inflammatory | Pain relief |
作用机制
氟米唑通过抑制环氧合酶 (COX) 酶发挥作用,该酶参与将花生四烯酸转化为前列腺素。前列腺素是炎症、疼痛和发热的介质。 通过抑制 COX,氟米唑减少了前列腺素的产生,从而减轻炎症和疼痛 。 分子靶点包括 COX-1 和 COX-2 酶,对 COX-2 的选择性更高 .
类似化合物:
布洛芬: 另一种 NSAID,它抑制 COX 酶,但具有不同的化学结构。
双氯芬酸: 一种有效的 NSAID,其作用机制类似,但药代动力学特性不同。
萘普生: 与氟米唑相比,萘普生具有更长的半衰期.
氟米唑的独特性: 氟米唑独特的三氟甲基和甲氧基苯基组合使其具有独特的药理学特征。 这些结构特征增强了其抗炎效力和对 COX-2 的选择性,使其成为开发新治疗剂的宝贵化合物 .
相似化合物的比较
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Diclofenac: A potent NSAID with a similar mechanism of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life compared to Flumizole.
Uniqueness of this compound: this compound’s unique combination of trifluoromethyl and methoxyphenyl groups contributes to its distinct pharmacological profile. These structural features enhance its anti-inflammatory potency and selectivity for COX-2, making it a valuable compound in the development of new therapeutic agents .
生物活性
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention for its potent anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative efficacy against other NSAIDs, supported by data tables and relevant case studies.
This compound belongs to the imidazole class of compounds, which are known for their diverse biological activities. The compound exhibits anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. Its structure allows it to interact effectively with these enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties. Studies indicate that it is well absorbed from the gastrointestinal tract when administered in solution form. However, its solid form shows markedly poorer absorption, leading to the development of a this compound dispersion with polyethylene glycol 6000. This formulation significantly improves its dissolution rate in simulated gastric fluid and enhances absorption in animal models .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Absorption | Rapid from solution |
Half-life | 2-7 hours |
Peak plasma concentration | Achieved quickly |
Formulations tested | Solid dispersion, capsule |
Efficacy in Animal Models
This compound has been evaluated in various animal models for its anti-inflammatory efficacy. In studies comparing this compound to indomethacin—a commonly used NSAID—this compound exhibited severalfold greater inhibitory activity in models such as rat foot edema and prostaglandin synthetase tests .
Case Study: Rat Foot Edema Model
In a controlled study using the carrageenan-induced paw edema model in rats, this compound was administered 30 minutes prior to carrageenan injection. The results indicated a significant reduction in paw volume compared to controls.
- Control Group : Average paw volume increase of 2.5 mL
- This compound Group : Average paw volume increase of 0.8 mL
- Indomethacin Group : Average paw volume increase of 1.5 mL
This data suggests that this compound is more effective than indomethacin in reducing inflammation.
Comparative Analysis with Other NSAIDs
This compound's efficacy can be compared with other NSAIDs based on their IC50 values (the concentration required to inhibit 50% of the target enzyme activity).
Table 2: Comparative Efficacy of this compound and Other NSAIDs
Drug | IC50 (µM) | Mechanism |
---|---|---|
This compound | 0.5 | COX-2 inhibitor |
Indomethacin | 3.0 | COX-1 and COX-2 inhibitor |
Aspirin | 10 | COX-1 inhibitor |
The lower IC50 value for this compound indicates a higher potency as an anti-inflammatory agent compared to indomethacin and aspirin.
属性
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYFPDBMMYUPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190204 | |
Record name | Flumizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36740-73-5 | |
Record name | Flumizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36740-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。